

A Comparative Performance Analysis: Carbon Fiber vs. Glass Fiber in Benzoxazine Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzoxazine**

Cat. No.: **B1645224**

[Get Quote](#)

In the realm of high-performance materials, the synergy between a robust resin matrix and reinforcing fibers is paramount. **Benzoxazine** resins, known for their exceptional thermal stability, flame retardancy, and low moisture absorption, are increasingly favored in demanding applications. This guide provides a detailed performance comparison of **benzoxazine** composites reinforced with two of the most common fibers: carbon fiber and glass fiber. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and other advanced fields who require a deep understanding of material properties for informed selection.

Executive Summary

Carbon fiber reinforced **benzoxazine** composites exhibit superior mechanical properties, including higher tensile and flexural strength and modulus, coupled with a lower density, making them ideal for lightweight structural applications where strength-to-weight ratio is critical.^[1] Conversely, glass fiber reinforced **benzoxazine** composites, while exhibiting lower absolute mechanical performance, offer advantages in terms of cost-effectiveness, higher strain to failure, and superior fire, smoke, and toxicity (FST) properties.^[1] The choice between these two composite systems will ultimately depend on the specific performance requirements and cost constraints of the intended application.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for carbon fiber and glass fiber reinforced **benzoxazine** composites, based on experimental data from a study utilizing a bisphenol F and aniline-based **benzoxazine** monomer (BF-a).[1]

Table 1: Physical and Mechanical Properties[1]

Property	Carbon Fiber Composite (CFRP)	Glass Fiber Composite (GFRP)
Fiber Type	Twill 2/2, 200 g/m ²	Twill 2/2, 390 g/m ²
Fiber Sizing	Epoxy-based	Organosilane-based
Fiber Diameter (μm)	7	9
Density (g/cm ³)	1.5	1.9
Fiber Volume Content (vol%)	~60	~54
Tensile Modulus (GPa)	65.3 ± 2.1	25.9 ± 0.9
Tensile Strength (MPa)	783 ± 28	436 ± 15
Flexural Modulus (GPa)	58.1 ± 1.9	23.8 ± 0.8
Flexural Strength (MPa)	892 ± 30	548 ± 18
Interlaminar Shear Strength (MPa)	~75	~75

Table 2: Thermal and Flammability Properties[1]

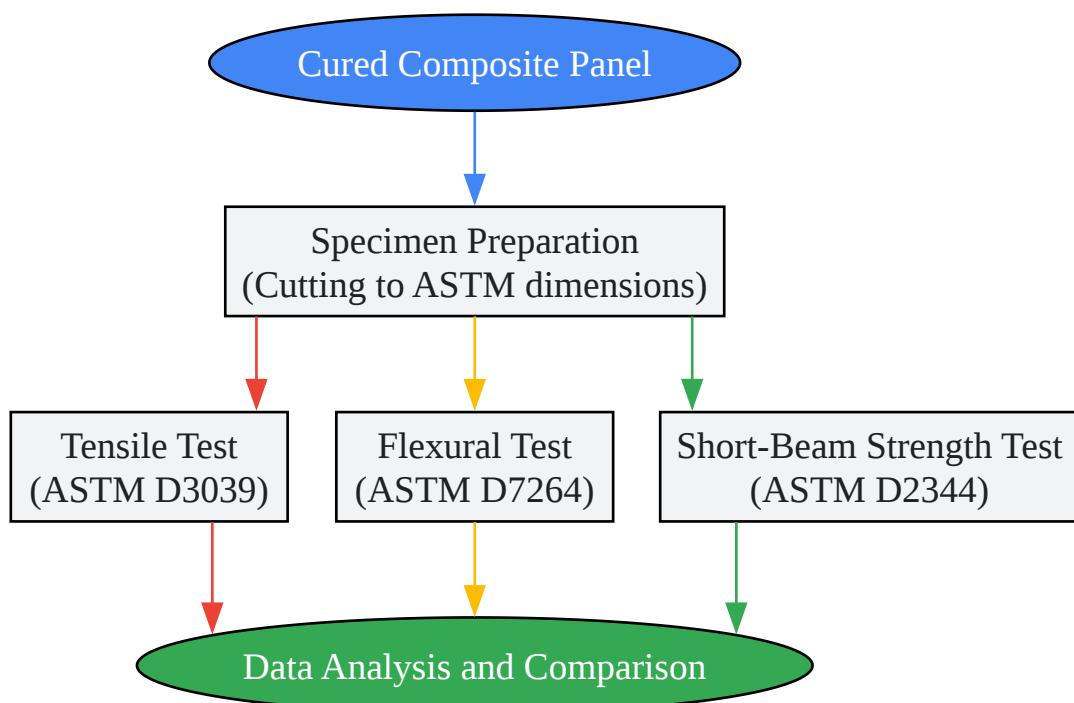
Property	Carbon Fiber Composite (CFRP)	Glass Fiber Composite (GFRP)
Char Yield at 800°C (Ambient Atmosphere, wt%)	27	70-71
Limiting Oxygen Index (LOI, %)	44.0 ± 0.3	53.7 ± 0.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison, based on internationally recognized standards.

Composite Fabrication: Vacuum Infusion

A one-step vacuum infusion process was utilized to fabricate the composite laminates.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Vacuum infusion process for composite fabrication.

Mechanical Testing Protocols

The following diagram illustrates the workflow for mechanical property characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for mechanical testing of composites.

1. Tensile Properties (ASTM D3039):

- Specimen Preparation: Rectangular specimens are precisely cut from the composite panels. Optional tabs may be bonded to the ends to prevent gripping-induced damage.
- Test Procedure: Specimens are mounted in the grips of a universal testing machine. A constant crosshead speed (typically 2 mm/min) is applied to induce tensile load until the specimen fractures.
- Data Acquisition: An extensometer or strain gauges are used to measure the elongation and determine the tensile modulus. The ultimate tensile strength is calculated from the maximum load at failure.

2. Flexural Properties (ASTM D7264):

- Specimen Preparation: Rectangular beam specimens are prepared according to the standard.

- **Test Procedure:** A three-point bending test is conducted. The specimen is placed on two supports, and a load is applied to the center at a constant rate until failure.
- **Data Acquisition:** The load-deflection curve is recorded to calculate the flexural strength (stress at the outer surface at failure) and flexural modulus (a measure of stiffness in bending).

3. Interlaminar Shear Strength (ILSS) (ASTM D2344):

- **Specimen Preparation:** Short, thick beam specimens are used to promote interlaminar shear failure.
- **Test Procedure:** A three-point bending test is performed on the short beam specimen.
- **Data Acquisition:** The maximum load sustained before failure is used to calculate the short-beam strength, which provides an indication of the interlaminar shear strength of the composite.

Performance Deep Dive: A Head-to-Head Comparison

Mechanical Performance

The dominance of carbon fiber in mechanical properties is evident from the data. The carbon fiber reinforced **benzoxazine** composite (CFRP) demonstrates a tensile modulus approximately 2.5 times greater and a tensile strength about 1.8 times higher than the glass fiber reinforced **benzoxazine** composite (GFRP).^[1] A similar trend is observed in the flexural properties, where the CFRP exhibits a significantly higher modulus and strength.^[1] This superior performance is attributed to the inherently higher strength and stiffness of carbon fibers compared to glass fibers.

Interestingly, the interlaminar shear strength (ILSS) for both composites was found to be comparable, at around 75 MPa.^[1] This suggests a good compatibility and adhesion between the **benzoxazine** matrix and both types of fibers.^[1]

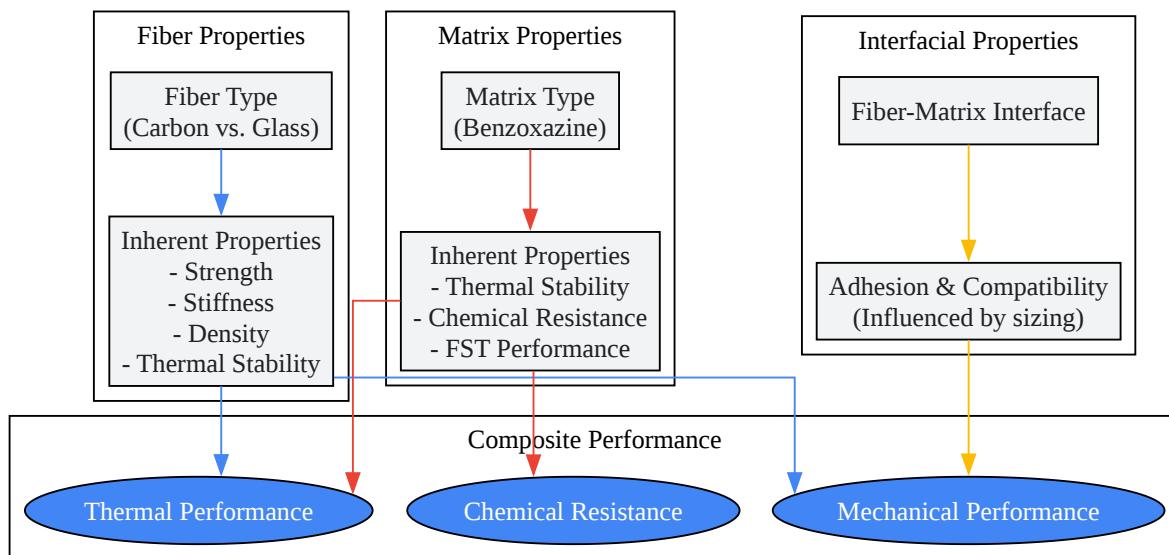
Physical Properties

A key advantage of the carbon fiber composite is its lower density (1.5 g/cm³) compared to the glass fiber composite (1.9 g/cm³).^[1] This lower density, combined with its superior mechanical properties, results in a significantly higher strength-to-weight ratio for the CFRP, a critical factor in aerospace, automotive, and other weight-sensitive applications.

Thermal Performance

Thermogravimetric analysis (TGA) reveals that under an ambient atmosphere, the glass fiber reinforced composite exhibits a much higher char yield (70-71 wt%) at 800°C compared to the carbon fiber composite (27 wt%).^[1] This indicates that the GFRP is more stable against thermal-oxidative decomposition.^[1] The lower char yield of the CFRP is associated with the oxidation of carbon fibers at elevated temperatures in the presence of oxygen.^[1]

Fire, Smoke, and Toxicity (FST)


In terms of fire safety, the glass fiber reinforced composite demonstrates superior performance. It has a significantly higher Limiting Oxygen Index (LOI) of 53.7% compared to 44.0% for the carbon fiber composite.^[1] A higher LOI value indicates that a higher concentration of oxygen is required to sustain combustion, signifying better flame retardancy.^[1] This makes GFRP a more suitable choice for applications with stringent fire safety regulations.

Chemical Resistance

While direct comparative experimental data on the chemical resistance of carbon and glass fiber reinforced **benzoxazine** composites is limited in the reviewed literature, the inherent properties of the constituent materials provide some insights. **Benzoxazine** resins are generally known for their excellent chemical stability.^[1] Both carbon and glass fibers also exhibit good resistance to a wide range of chemicals. However, the overall chemical resistance of the composite will be highly dependent on the specific chemical environment, temperature, and exposure duration. For critical applications, it is imperative to conduct specific chemical resistance testing according to standards such as ASTM D543, which involves immersing specimens in the target chemicals and evaluating changes in weight, dimensions, and mechanical properties.

Logical Relationships in Performance

The interplay between the fiber, matrix, and their interface dictates the overall performance of the composite. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Factors influencing composite performance.

Conclusion

The selection between carbon fiber and glass fiber as reinforcement for **benzoxazine** composites is a trade-off between mechanical performance, weight, cost, and fire safety. Carbon fiber reinforced **benzoxazine** composites are the superior choice for applications demanding high strength, high stiffness, and low weight. In contrast, glass fiber reinforced **benzoxazine** composites provide a more cost-effective solution with the significant advantages of enhanced thermal stability in oxidative environments and superior fire retardancy. For any application, a thorough evaluation of the specific requirements against the detailed performance data presented in this guide is crucial for optimal material selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbon, Glass and Basalt Fiber Reinforced Polybenzoxazine: The Effects of Fiber Reinforcement on Mechanical, Fire, Smoke and Toxicity Properties [mdpi.com]
- To cite this document: BenchChem. [A Comparative Performance Analysis: Carbon Fiber vs. Glass Fiber in Benzoxazine Composites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1645224#performance-comparison-of-carbon-fiber-vs-glass-fiber-in-benzoxazine-composites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com